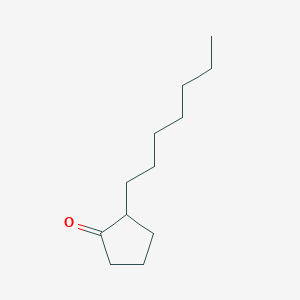

2-Heptylcyclopentanone

Description

The exact mass of the compound 2-Heptylcyclopentanone is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 78468. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Alicyclic - Cycloparaffins - Cyclopentanes - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Safer Chemical Classes -> Yellow triangle - The chemical has met Safer Choice Criteria for its functional ingredient-class, but has some hazard profile issues. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality 2-Heptylcyclopentanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Heptylcyclopentanone including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-heptylcyclopentan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O/c1-2-3-4-5-6-8-11-9-7-10-12(11)13/h11H,2-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJXHBTZLHITWFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC1CCCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8044547 | |

| Record name | 2-Heptylcyclopentanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8044547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Cyclopentanone, 2-heptyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

137-03-1, 71607-27-7 | |

| Record name | 2-Heptylcyclopentanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=137-03-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclopentanone, 2-heptyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000137031 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Heptylcyclopentan-1-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071607277 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-HEPTYLCYCLOPENTANONE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78468 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclopentanone, 2-heptyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Heptylcyclopentanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8044547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-heptylcyclopentanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.794 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Heptylcyclopentan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.068.771 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-HEPTYLCYCLOPENTANONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4984B2X8AH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Heptylcyclopentanone (CAS 137-03-1)

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals interested in 2-Heptylcyclopentanone. It delves into the core chemical principles, synthesis, analytical characterization, and applications of this versatile cyclic ketone, with a forward-looking perspective on its potential in medicinal chemistry.

Introduction: Understanding 2-Heptylcyclopentanone

2-Heptylcyclopentanone, also known by trade names such as Fleuramone® and Frutalone™, is a synthetic fragrance ingredient prized for its distinct aroma profile.[1][2] It is a colorless to pale yellow liquid with a characteristic fruity and floral scent, often described as having notes of jasmine and peach.[3][4] This olfactory profile has led to its widespread use in the fragrance and cosmetics industries.[5][6][7] Beyond its aromatic properties, the molecular scaffold of 2-Heptylcyclopentanone presents an interesting platform for chemical exploration, particularly in the realm of biologically active molecules.

Core Chemical Identity

At its heart, 2-Heptylcyclopentanone is a simple molecule with a complex character. Its structure, a five-membered carbon ring (cyclopentanone) with a seven-carbon alkyl chain (heptyl group) attached to the second carbon, gives rise to its unique physical and chemical properties.

| Property | Value | Source |

| CAS Number | 137-03-1 | [1] |

| Molecular Formula | C₁₂H₂₂O | [6] |

| Molecular Weight | 182.30 g/mol | [1][7] |

| Appearance | Colorless to pale yellow liquid | [6][7] |

| Odor Profile | Fruity, floral, jasmine, peach | [3][4] |

Synthesis and Mechanism: Building the Molecule

The industrial synthesis of 2-Heptylcyclopentanone is a classic example of carbon-carbon bond formation via an aldol condensation reaction, followed by dehydration.[8][9] This two-step process is both efficient and scalable, making it a cornerstone of its commercial production.

The Aldol Condensation Pathway

The synthesis begins with the base-catalyzed reaction between cyclopentanone and n-heptaldehyde (also known as enanthaldehyde).[10] The choice of a base, such as sodium hydroxide or potassium hydroxide, is critical as it facilitates the formation of a key reactive intermediate—the enolate of cyclopentanone.[5][10]

The mechanism proceeds as follows:

-

Enolate Formation: The base abstracts an acidic α-hydrogen from cyclopentanone, creating a resonance-stabilized enolate ion. This step is the cornerstone of the aldol reaction, transforming the relatively unreactive ketone into a potent nucleophile.

-

Nucleophilic Attack: The cyclopentanone enolate then attacks the electrophilic carbonyl carbon of n-heptaldehyde. This forms a new carbon-carbon bond and results in an alkoxide intermediate.

-

Protonation: The alkoxide intermediate is protonated by a proton source in the reaction mixture (typically water, which is present or formed during the reaction), yielding a β-hydroxy ketone, also known as an aldol addition product.

Dehydration: The Final Step

The aldol addition product is often not isolated. Instead, the reaction is driven to completion by heating, which induces dehydration (the elimination of a water molecule).[3] This elimination step is facile due to the acidity of the remaining α-hydrogen and the stability of the resulting conjugated system. The final product is 2-heptylidenecyclopentanone, which is then reduced to 2-heptylcyclopentanone.[2]

Figure 1: Synthesis pathway of 2-Heptylcyclopentanone.

Detailed Synthesis Protocol

The following is a representative laboratory-scale protocol for the synthesis of 2-heptylidenecyclopentanone, the precursor to 2-Heptylcyclopentanone.

Materials:

-

Cyclopentanone

-

n-Heptaldehyde

-

Sodium hydroxide (NaOH) solution (e.g., 2-3% aqueous solution)[10]

-

Toluene

-

Hydrochloric acid (HCl) for neutralization

-

Anhydrous magnesium sulfate or sodium sulfate for drying

-

Reaction vessel equipped with a stirrer, thermometer, and condenser

Procedure:

-

Charge the reaction vessel with cyclopentanone and n-heptaldehyde.[10]

-

With vigorous stirring, slowly add the sodium hydroxide catalyst.[10]

-

Maintain the reaction temperature between 70-90°C for 8-10 hours.[10]

-

After the reaction is complete, cool the mixture and neutralize it by adjusting the pH to 6-7 with hydrochloric acid.[10]

-

Add toluene to the mixture and heat to 100-120°C, removing the water formed during the reaction via azeotropic distillation until no more water is generated.[10]

-

Wash the organic layer with water and then dry it over anhydrous magnesium sulfate or sodium sulfate.

-

The crude 2-heptylidenecyclopentanone can then be purified by vacuum distillation.

-

The final step to obtain 2-Heptylcyclopentanone involves the catalytic reduction of the double bond in 2-heptylidenecyclopentanone.[2]

Analytical Characterization and Quality Control

Rigorous analytical testing is essential to ensure the identity, purity, and quality of 2-Heptylcyclopentanone. A combination of spectroscopic and chromatographic techniques is typically employed.

Spectroscopic Analysis

Spectroscopic methods provide a fingerprint of the molecule, allowing for unambiguous identification.

| Technique | Key Features and Interpretation |

| ¹H NMR | The proton NMR spectrum will show characteristic signals for the protons on the cyclopentanone ring and the heptyl chain. The protons alpha to the carbonyl group will be deshielded and appear at a higher chemical shift. The long alkyl chain will show a complex multiplet in the upfield region. |

| ¹³C NMR | The carbon NMR spectrum will display a distinct peak for the carbonyl carbon at a high chemical shift (typically >200 ppm). The remaining carbon atoms of the cyclopentanone ring and the heptyl chain will appear in the aliphatic region. |

| Infrared (IR) Spectroscopy | The IR spectrum is dominated by a strong absorption band corresponding to the C=O stretching vibration of the ketone, typically appearing around 1740 cm⁻¹. The spectrum will also show C-H stretching and bending vibrations for the alkyl groups.[11] |

| Mass Spectrometry (MS) | Electron ionization mass spectrometry will show a molecular ion peak (M⁺) at m/z 182. The fragmentation pattern will include characteristic losses of alkyl fragments from the heptyl chain. The top 5 peaks are observed at m/z 84, 41, 55, 97, and 29.[12] |

Chromatographic Purity Assessment

Gas Chromatography (GC) coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (GC-MS) is the gold standard for assessing the purity of 2-Heptylcyclopentanone.[13][14]

Typical GC-MS Protocol:

-

Sample Preparation: Dilute a small amount of the 2-Heptylcyclopentanone sample in a suitable solvent, such as dichloromethane or methanol.

-

Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC inlet.

-

Separation: Use a non-polar capillary column (e.g., DB-5ms) to separate the components of the sample based on their boiling points and interactions with the stationary phase. A temperature program is typically used to achieve optimal separation.

-

Detection: The separated components are detected by a mass spectrometer, which provides both retention time and mass spectral data for each component.

-

Data Analysis: The purity of the 2-Heptylcyclopentanone is determined by integrating the peak area of the main component and comparing it to the total area of all peaks in the chromatogram. The mass spectrum of the main peak should match the reference spectrum for 2-Heptylcyclopentanone.

Applications and Future Perspectives

Established Applications in Fragrance and Cosmetics

The primary application of 2-Heptylcyclopentanone is as a fragrance ingredient in a wide array of consumer products, including perfumes, soaps, detergents, and cosmetics.[4][5][6][7] Its stability and ability to blend well with other fragrance components make it a valuable tool for perfumers.[6]

Potential in Drug Discovery and Development

While not a therapeutic agent itself, the 2-alkylcyclopentanone scaffold is of growing interest in medicinal chemistry.[15] Related compounds, such as cyclopentenediones, have been shown to possess a range of biological activities, including anti-inflammatory, cytostatic, antibacterial, and antifungal effects.[16][17]

The structural features of 2-Heptylcyclopentanone, including its lipophilic alkyl chain and the reactive carbonyl group, make it a plausible starting point or fragment for the design of novel bioactive molecules. The heptyl chain can facilitate membrane permeability, while the cyclopentanone ring provides a rigid scaffold for the presentation of pharmacophoric features.

Figure 2: A hypothetical workflow for utilizing 2-Heptylcyclopentanone in drug discovery.

Safety and Handling

2-Heptylcyclopentanone is classified as a skin irritant and is toxic to aquatic life with long-lasting effects.[1] Therefore, appropriate safety precautions must be taken during handling and disposal.

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses, and a lab coat when handling.

-

Handling: Use in a well-ventilated area to avoid inhalation of vapors.[18]

-

Storage: Store in a cool, dry place away from heat and oxidizing agents.[18]

-

Disposal: Dispose of in accordance with local, state, and federal regulations. Avoid release into the environment.

The Research Institute for Fragrance Materials (RIFM) has assessed the safety of 2-Heptylcyclopentanone and concluded that it can be used safely in consumer products at current levels of use.[3]

Conclusion

2-Heptylcyclopentanone is a molecule with a dual identity. It is a well-established and important component of the fragrance industry, valued for its unique and pleasant aroma. At the same time, its chemical structure holds untapped potential for the development of new therapeutic agents. This guide has provided a comprehensive overview of its synthesis, characterization, and applications, with the aim of inspiring further research and innovation in both the chemical and life sciences.

References

-

Aldol Condensation of Cyclopentanone with Valeraldehyde Over Metal Oxides. (n.d.). SpringerLink. Retrieved January 27, 2026, from [Link]

-

2-Heptylcyclopentanone. (n.d.). The Fragrance Conservatory. Retrieved January 27, 2026, from [Link]

-

2-Heptylcyclopentanone. (n.d.). PubChem. Retrieved January 27, 2026, from [Link]

-

Using Aldol Reactions in Synthesis. (2023, July 31). Chemistry LibreTexts. Retrieved January 27, 2026, from [Link]

-

A Highly Selective Aldol Condensation of Cyclopentanone with Valeraldehyde Over Hydrotalcite-type Catalysts. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

-

Heptyl Cyclopentanone-2. (n.d.). ACS International. Retrieved January 27, 2026, from [Link]

- CN104892386A - Synthesis method of 2-heptamethylene cyclopentanone. (n.d.). Google Patents.

-

2-Heptylcyclopentanone. (n.d.). PubChem. Retrieved January 27, 2026, from [Link]

-

Aldol Addition and Condensation Reactions. (2022, April 14). Master Organic Chemistry. Retrieved January 27, 2026, from [Link]

-

Heptyl Cyclopentanone-2. (n.d.). ACS International. Retrieved January 27, 2026, from [Link]

-

Gas Chromatography-Mass Spectrometry Analysis of Hydrodistilled Essentials Oils from Solanecio manii. (2022, September 15). EANSO Journals. Retrieved January 27, 2026, from [Link]

-

Chemical Properties and Biological Activities of Cyclopentenediones: A Review. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

-

mass spectrum & fragmentation of 2-pentanone. (2022, November 22). YouTube. Retrieved January 27, 2026, from [Link]

-

The Vibrational Analysis of Cyclopentanone. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

-

Chemical properties and biological activities of cyclopentenediones: a review. (n.d.). PubMed. Retrieved January 27, 2026, from [Link]

-

Heptyl Cyclopentanone-2. (n.d.). ACS International. Retrieved January 27, 2026, from [Link]

-

2-Heptanone. (n.d.). NIST WebBook. Retrieved January 27, 2026, from [Link]

-

IR Spectroscopy of Cyclopentanone and Aldehydes. (n.d.). Scribd. Retrieved January 27, 2026, from [Link]

-

Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. Retrieved January 27, 2026, from [Link]

-

A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (n.d.). MDPI. Retrieved January 27, 2026, from [Link]

-

Comprehensive two-dimensional gas chromatography (GC×GC) measurements of volatile organic compounds in the atmosphere. (n.d.). Atmospheric Chemistry and Physics. Retrieved January 27, 2026, from [Link]

-

Infrared Spectra of Some Common Functional Groups. (2025, January 1). Chemistry LibreTexts. Retrieved January 27, 2026, from [Link]

-

13C NMR Spectroscopy. (n.d.). ChemConnections. Retrieved January 27, 2026, from [Link]

-

Gas Chromatography-Mass Spectrometry (GC-MS) Assay of Bio-Active Compounds and Phytochemical Analyses in Three Species of Apocynaceae. (n.d.). Pharmacognosy Journal. Retrieved January 27, 2026, from [Link]

-

PART 19: MASS SPECTRUM OF CYCLOPENTANONE. (2025, January 28). YouTube. Retrieved January 27, 2026, from [Link]

-

Mass spectra of cyclopentanone interacted with 90 fs laser... (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

-

A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (n.d.). MDPI. Retrieved January 27, 2026, from [Link]

-

FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. (n.d.). Chemguide. Retrieved January 27, 2026, from [Link]

Sources

- 1. CN104910000A - Preparation method of 2-heptylidene-cyclopentanon - Google Patents [patents.google.com]

- 2. 2-N-HEPTYLCYCLOPENTANONE | 137-03-1 [chemicalbook.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. mdpi.com [mdpi.com]

- 5. d-nb.info [d-nb.info]

- 6. Buy 2-heptylcyclopentanone From Premium Aroma Chemical India [chemicalbull.com]

- 7. acsint.biz [acsint.biz]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. asianpubs.org [asianpubs.org]

- 10. CN104892386A - Synthesis method of 2-heptamethylene cyclopentanone - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. 2-Heptylcyclopentanone | C12H22O | CID 8710 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. journals.eanso.org [journals.eanso.org]

- 14. acp.copernicus.org [acp.copernicus.org]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. researchgate.net [researchgate.net]

- 17. Chemical properties and biological activities of cyclopentenediones: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Cyclopentenone synthesis [organic-chemistry.org]

The following technical guide is structured as a critical analysis for researchers and formulation scientists. It addresses the phytochemical status of 2-Heptylcyclopentanone, distinguishing it from naturally occurring jasmine ketones while exploring its functional role as a biomimetic agent.

Executive Summary: The Biomimetic Paradox

In the high-value domain of Jasminum grandiflorum and Jasminum sambac metabolomics, the distinction between biogenic signaling molecules and synthetic analogs is critical for product integrity. 2-Heptylcyclopentanone (CAS 137-03-1), often commercially traded as Fleuramone or Alismone, occupies a unique position: it is a potent olfactory functional analog of the naturally occurring cis-jasmone , yet it remains widely classified as anthropogenic (synthetic) in origin.

While cis-jasmone and methyl jasmonate are ubiquitous plant stress hormones derived from the octadecanoid pathway, 2-heptylcyclopentanone acts as a "structural hyper-analog"—offering enhanced stability and substantivity due to its saturated heptyl side chain, which mimics the electron density and steric bulk of the natural pentenyl group without the oxidative susceptibility of the double bond.

This guide analyzes the chemical architecture, the "biosynthetic void" preventing its natural accumulation, and the forensic protocols required to detect it in "natural" extracts.

Structural Architecture & SAR Analysis

To understand the utility and detection of 2-heptylcyclopentanone, one must compare it to the natural pharmacophore: cis-jasmone.

Table 1: Comparative Physicochemical Profile

| Feature | cis-Jasmone (Natural Target) | 2-Heptylcyclopentanone (Synthetic Analog) | Dihydrojasmone (Natural Minor) |

| CAS | 488-10-8 | 137-03-1 | 1128-08-1 |

| Structure | Cyclopentenone ring + Pentenyl side chain | Saturated Cyclopentanone + Heptyl chain | Cyclopentenone + Pentyl chain |

| Hybridization | Mixed | ||

| Odor Profile | Diffusive, celery-seed, floral, green | Fruity, herbaceous, waxy, highly substantive | Fruity, woody, floral |

| Oxidative Stability | Low (susceptible to polymerization) | High (chemically inert) | Moderate |

| Natural Origin | Jasminum, Citrus, Peppermint | None Confirmed (Synthetic Marker) | Trichoderma fungi, trace plant lipids |

Causality of Design:

The synthesis of 2-heptylcyclopentanone is driven by the Principle of Isosteric Replacement . The natural cis-pentenyl chain (

The Biosynthetic Void: Why Nature Prefers Jasmone

Understanding why 2-heptylcyclopentanone is not typically found in nature requires analyzing the Octadecanoid Pathway . Plants synthesize jasmine ketones via the degradation of fatty acids (linolenic acid).

Mechanistic Logic

-

Precursor Specificity: Natural jasmone is derived from 12-oxo-phytodienoic acid (OPDA) , which comes from

-Linolenic acid (C18:3) . -

Beta-Oxidation: The chain shortening of OPDA leads to Jasmonic Acid.

-

Decarboxylation: Jasmonic acid is decarboxylated to form cis-jasmone.

For nature to produce 2-heptylcyclopentanone, it would require a specific pathway to hydrogenate the ring and elongate the side chain to a saturated C7, or utilize a rare fatty acid precursor that is not energetically favorable in the standard lipoxygenase (LOX) cascade.

Diagram 1: The Octadecanoid Pathway vs. Synthetic Route

This diagram contrasts the natural enzymatic production of Jasmone with the industrial synthesis of the Heptyl analog, highlighting the divergence.

Figure 1: Divergence of Origins. The Octadecanoid pathway (green) yields unsaturated jasmone via enzymatic cleavage. The synthetic route (red) utilizes petrochemical or fatty-aldehyde precursors to create the saturated heptyl analog.

Analytical Methodology: Forensic Detection

Since 2-heptylcyclopentanone is a "nature-identical" style molecule but not naturally occurring, its presence in Jasmine Absolute (

Protocol: Headspace SPME-GC-MS for Volatile Profiling

Objective: Distinguish between natural cis-jasmone and synthetic 2-heptylcyclopentanone without solvent interference.

Reagents & Equipment:

-

Fiber: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) 50/30 µm.

-

GC-MS: Agilent 8890/5977B (or equivalent).

-

Column: DB-WAX UI (polar) or DB-5MS (non-polar) - Dual column confirmation recommended.

Step-by-Step Workflow:

-

Sample Prep: Place 1g of Jasmine concrete/absolute in a 20mL headspace vial. Equilibrate at 40°C for 15 mins.

-

Extraction: Expose SPME fiber to headspace for 30 mins at 40°C (agitation 250 rpm).

-

Desorption: Inject splitless at 250°C for 2 mins.

-

Gradient: 40°C (hold 2 min)

5°C/min -

Mass Spec: Scan range 35–350 m/z.

Data Interpretation (The Fingerprint)

-

cis-Jasmone: Look for parent ion

164 . Key fragments: 149, 135 . -

2-Heptylcyclopentanone: Look for parent ion

182 .[1][2] Key fragments: 84 (characteristic of 2-substituted cyclopentanones via McLafferty rearrangement), 97 .

Diagram 2: Analytical Decision Tree

A logic flow for validating Jasmine authenticity based on ketone profiling.

Figure 2: Forensic Decision Tree. The detection of m/z 182 with a base peak of 84 confirms the presence of the synthetic analog 2-heptylcyclopentanone, flagging the sample as potentially adulterated.

Applications & Pharmacological Potential

While not natural, 2-heptylcyclopentanone is significant in drug development and functional perfumery due to its structural homology to Prostaglandins .

Prostaglandin Analogues

The cyclopentanone ring is the core scaffold of prostaglandins (e.g., PGE1).

-

Mechanism: The

-unsaturated ketone in jasmone can react with biological nucleophiles (e.g., glutathione) via Michael addition. -

Advantage of 2-Heptyl: Being saturated, 2-heptylcyclopentanone lacks this electrophilic toxicity, making it a safer, non-reactive scaffold for studying steric receptor fits in prostaglandin research without covalent binding risks.

Functional Perfumery

-

Substantivity: The saturated C7 chain increases the boiling point and lipophilicity compared to jasmone, acting as a fixative.

-

Stability: It resists the "off-notes" caused by the oxidation of the jasmone double bond in high-pH functional products (soaps, detergents).

References

-

ChemicalBook. (2024).[3] 2-n-Heptylcyclopentanone Properties and Safety Profile.[1][2][4]Link

-

National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 8710, 2-Heptylcyclopentanone.Link

-

Wasternack, C., & Strnad, M. (2018). Jasmonates: News on Occurrence, Biosynthesis, Metabolism and Action of an Ancient Signaling System. International Journal of Molecular Sciences. Link

-

The Good Scents Company. (2023). Fleuramone (2-heptylcyclopentanone) Olfactory Analysis.Link

-

Sell, C. S. (2006). The Chemistry of Fragrances: From Mixer to Consumer. Royal Society of Chemistry. (Chapter 4: Ingredients derived from fatty acid metabolism). Link

Sources

Methodological & Application

Application Note: High-Selectivity Synthesis of 2-Heptylcyclopentanone

Abstract

This application note details a robust, scalable protocol for the synthesis of 2-heptylcyclopentanone (CAS: 137-03-1) , a high-value intermediate in the fragrance (jasmine/tuberose accords) and pharmaceutical industries. The method utilizes a two-stage process: a base-catalyzed cross-aldol condensation between cyclopentanone and heptanal, followed by selective catalytic hydrogenation. Special emphasis is placed on kinetic control strategies to suppress self-condensation side reactions and maximize mono-alkylation selectivity.

Introduction & Strategic Analysis

The Chemical Challenge

The synthesis of 2-heptylcyclopentanone presents a classic problem in carbonyl chemistry: Cross-Aldol Selectivity . When reacting a ketone (cyclopentanone) with an enolizable aldehyde (heptanal), three competing pathways exist:

-

Target Reaction: Cross-aldol condensation to 2-heptylidenecyclopentanone.

-

Side Reaction A: Self-condensation of heptanal (forming 2-pentylnon-2-enal).

-

Side Reaction B: Self-condensation of cyclopentanone (forming 2-cyclopentylidenecyclopentanone).[1][2]

-

Over-Reaction: Di-alkylation of the ketone (forming 2,5-diheptylidenecyclopentanone).

The Solution: Kinetic Control

To achieve high yields (>80%), we employ a "Starve-Feed" strategy. By maintaining a high concentration of the ketone enolate and a vanishingly low concentration of the aldehyde, we statistically favor the cross-reaction over the aldehyde self-condensation.

Reaction Engineering & Mechanism

Reaction Pathway

The synthesis proceeds via an

Figure 1: Reaction pathway from raw materials to hydrogenated target.[3][4]

Experimental Protocols

Stage 1: Cross-Aldol Condensation

Objective: Synthesis of 2-heptylidenecyclopentanone. Critical Parameter: The molar ratio of Cyclopentanone:Heptanal must be at least 2:1 (preferably 3:1) to suppress di-substitution.

Materials

-

Cyclopentanone (Reagent A): 3.0 equivalents (Excess serves as reactant and solvent).

-

Heptanal (Reagent B): 1.0 equivalent.

-

Catalyst: NaOH (10% w/w aqueous solution).[3]

-

Solvent: Methanol (optional, improves homogeneity).

Step-by-Step Protocol

-

Reactor Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, a reflux condenser, a temperature probe, and a pressure-equalizing addition funnel .

-

Base Charge: Charge the flask with Cyclopentanone (3.0 eq) and NaOH solution (0.15 eq).

-

Thermal Equilibration: Heat the mixture to 60°C with vigorous stirring (400+ RPM).

-

Controlled Addition (The "Starve-Feed"):

-

Load Heptanal (1.0 eq) into the addition funnel.

-

Add Heptanal dropwise over a period of 2 to 3 hours .

-

Note: Fast addition will immediately result in a yellow/orange color darkening, indicating heptanal self-polymerization.

-

-

Post-Reaction: After addition is complete, maintain temperature at 65-70°C for an additional 1 hour. Monitor via GC (Target disappearance of Heptanal).

-

Quench & Workup:

Stage 2: Catalytic Hydrogenation

Objective: Selective reduction of the C=C double bond without reducing the C=O ketone. Critical Parameter: Use of Pd/C under mild pressure prevents over-reduction to the alcohol.

Materials

-

Substrate: Crude 2-heptylidenecyclopentanone.

-

Catalyst: 5% Palladium on Carbon (Pd/C) (Load: 1-2 wt% relative to substrate).

-

Solvent: Ethanol or Methanol (0.5 M concentration).

-

Hydrogen Source: H2 gas (Balloon or low-pressure shaker).

Step-by-Step Protocol

-

Safety Check: Purge reactor with Nitrogen (N2) to remove Oxygen.

-

Loading: Dissolve the intermediate in Ethanol. Add the Pd/C catalyst carefully (catalyst is pyrophoric when dry; add as a wet slurry if possible).

-

Hydrogenation:

-

Introduce H2 gas.[5]

-

Pressure: 1–3 atm (Balloon pressure is often sufficient; Parr shaker at 20 psi is optimal).

-

Temperature: Ambient (20–25°C) .

-

Warning: Heating >50°C risks reducing the ketone to the alcohol (2-heptylcyclopentanol).

-

-

Monitoring: Reaction is usually complete in 2–4 hours. Monitor H2 uptake or check via TLC/GC.

-

Workup:

-

Filter the mixture through a Celite pad to remove the Pd/C catalyst.

-

Concentrate the filtrate under vacuum.

-

-

Final Purification: Fractional vacuum distillation.

-

Target BP: ~130°C at 10 mmHg (approximate; refer to specific vacuum charts).

-

Process Workflow & Logic

Figure 2: Operational workflow emphasizing the critical recycling of excess ketone.

Analytical Data & Specifications

| Parameter | Specification | Notes |

| Appearance | Colorless to pale yellow liquid | Dark color indicates polymerization |

| Purity (GC) | > 98.0% | Main impurity: 2-heptylcyclopentanol |

| Refractive Index | 1.450 – 1.455 (20°C) | |

| Boiling Point | ~264°C (atm) | Distill under vacuum to avoid decomposition |

| Odor | Fruity, Floral, Jasmine, Herbal | Used in "Fleuramone" type accords |

Troubleshooting Guide:

-

Issue: Low Yield / High Viscosity Residue.

-

Cause: Heptanal self-condensation.

-

Fix: Increase Cyclopentanone ratio; slow down Heptanal addition rate.

-

-

Issue: Product contains Alcohol (MW+2).

-

Cause: Over-hydrogenation.

-

Fix: Stop reaction immediately upon H2 uptake cessation; reduce H2 pressure; ensure T < 30°C.

-

References

-

Li, H., et al. (2015). Synthesis method of 2-heptamethylene cyclopentanone.[6][7] CN Patent 104892386A. Link

-

Xu, J., Cao, Y., Ma, Q., & Peng, X. (2013).[8] A Highly Selective Aldol Condensation of Cyclopentanone with Valeraldehyde Over Hydrotalcite-type Catalysts.[8] Asian Journal of Chemistry. Link[8]

-

TCI Chemicals. (n.d.). Product Specification: 2-Heptylcyclopentanone (H0569).[9]Link

-

PubChem. (n.d.). Compound Summary: 2-Heptylcyclopentanone.[10][6][9][11][12] National Library of Medicine. Link

-

Murzin, D. Y., et al. (2019).[2] Aldol Condensation of Cyclopentanone with Valeraldehyde Over Metal Oxides.[1][2] ResearchGate. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. d-nb.info [d-nb.info]

- 3. isca.me [isca.me]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. EP1292555A2 - Catalytic hydrogenation of ketones and aldehydes - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. CN104892386A - Synthesis method of 2-heptamethylene cyclopentanone - Google Patents [patents.google.com]

- 8. asianpubs.org [asianpubs.org]

- 9. 2-Heptylcyclopentanone | 137-03-1 | TCI AMERICA [tcichemicals.com]

- 10. acsint.biz [acsint.biz]

- 11. fleuramone (IFF), 137-03-1 [thegoodscentscompany.com]

- 12. 2-Heptylcyclopentanone | C12H22O | CID 8710 - PubChem [pubchem.ncbi.nlm.nih.gov]

High-Resolution Chiral Separation of 2-Heptylcyclopentanone Enantiomers by Capillary Gas Chromatography

Application Note: AN-GC-2026-003

Executive Summary

2-Heptylcyclopentanone (CAS 137-03-1) is a critical intermediate in the synthesis of prostaglandin analogs (e.g., Misoprostol precursors) and a high-value fragrance ingredient characterized by jasmine and fruity olfactory notes. As a chiral molecule possessing a stereocenter at the C-2 position, it exists as two enantiomers: (

Because biological activity and olfactory perception are strictly stereodependent, enantiomeric purity is a critical quality attribute (CQA). This application note details a robust Gas Chromatography (GC) protocol for the baseline separation of these enantiomers. Unlike conventional stationary phases, this method utilizes a chemically bonded

Scientific Background & Mechanism[1][2]

The Separation Challenge

Enantiomers possess identical physical properties (boiling point, refractive index) in an achiral environment. Conventional GC stationary phases (e.g., 5% phenyl-methylpolysiloxane) separate based on volatility and polarity, resulting in co-elution of the (

The Solution: Cyclodextrin-Based Selectivity

To achieve separation, a Chiral Stationary Phase (CSP) is required.[1][2] For 2-alkylcyclopentanones, permethylated

-

Host-Guest Inclusion: The hydrophobic heptyl chain of the analyte interacts with the hydrophobic cavity of the cyclodextrin torus.

-

Three-Point Interaction: The carbonyl group of the cyclopentanone ring undergoes dipole-dipole interactions or hydrogen bonding with the functional groups on the rim of the cyclodextrin.

-

Thermodynamic Differentiation: The spatial arrangement of the (

) vs. (

Method Development Workflow

The following diagram illustrates the logic flow for optimizing this chiral separation, ensuring the scientist moves beyond "trial and error."

Figure 1: Decision tree for optimizing chiral GC separations of 2-alkylcyclopentanones.

Experimental Protocol

This protocol is self-validating. The use of a homologous series check (if available) or racemic standard is required to confirm system suitability.

Materials and Reagents

-

Analytes: Racemic 2-heptylcyclopentanone (Standard), Enantiomerically enriched standards (if available for peak ID).

-

Solvent: Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE), HPLC Grade.

-

Internal Standard (Optional): n-Dodecane (for retention time locking).

Instrumentation & Conditions

| Parameter | Setting | Rationale |

| GC System | Agilent 8890 or equivalent with FID/MS | FID is sufficient for purity; MS required for impurity ID. |

| Column | CP-Chirasil-DEX CB (25 m × 0.25 mm × 0.25 µm) | Chemically bonded |

| Carrier Gas | Helium @ 1.2 mL/min (Constant Flow) | Constant flow maintains separation efficiency during temperature ramps. Hydrogen can be used for faster analysis (40 cm/s). |

| Inlet | Split/Splitless, 250°C | High temp ensures rapid volatilization. |

| Injection | 1.0 µL, Split Ratio 50:1 | Chiral columns have low capacity; high split prevents peak fronting (overloading). |

| Detector | FID @ 275°C | Standard detection for hydrocarbons/ketones. |

Temperature Program (Optimized)

While gradients are useful for scouting, isothermal conditions often yield the highest resolution for difficult chiral pairs.

-

Initial: 110°C (Hold 0 min)

-

Ramp: 1°C/min to 140°C

-

Hold: 5 min at 140°C

-

Total Run Time: ~35 mins

Note: If resolution is insufficient (

Results and Discussion

Expected Chromatogram

Under the prescribed conditions, 2-heptylcyclopentanone elutes as two distinct peaks.

-

Peak 1: (

)-(-)-2-Heptylcyclopentanone (Typical elution order on -

Peak 2: (

)-(+)-2-Heptylcyclopentanone. -

Separation Factor (

): Typically 1.05 – 1.10 for this column class.

Quantitative Analysis

Calculate the Enantiomeric Excess (

Chiral Recognition Mechanism Visualization

The following diagram depicts the molecular interaction driving the separation.

Figure 2: Differential inclusion complex stability leads to temporal separation.

Validation Parameters (ICH Q2)

To ensure the method is trustworthy for regulated environments (GLP/GMP):

-

Resolution (

): Must be-

Calculation:

-

-

Linearity:

over the range of 0.1 mg/mL to 10 mg/mL. -

Limit of Quantitation (LOQ): Typically 0.05% of the main peak area (crucial for detecting trace enantiomeric impurities).

-

Robustness: Verify separation is maintained at

C oven temperature and

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Broad Peaks / Tailing | Column Overloading | Increase Split Ratio (e.g., to 100:1) or dilute sample. |

| Loss of Resolution | Column Contamination | Bake out column at 200°C (Max temp for chiral columns is lower than standard columns!) for 30 mins. |

| Peak Inversion | Elution Order Reversal | Elution order can change with temperature or specific CD derivatization. Always run a spiked standard to confirm identity. |

References

-

Schurig, V. (2001). Separation of enantiomers by gas chromatography.[3][4][1][2][5][6][7][8][9] Journal of Chromatography A, 906(1-2), 275-299.

-

Restek Corporation. (n.d.).[2] Chiral Separation and Optimization on Substituted

-Cyclodextrin Columns. Application Note. -

König, W. A., et al. (1990). Cyclodextrins as chiral stationary phases in capillary gas chromatography.[2][7][8] Journal of High Resolution Chromatography, 13(10), 702-707.

-

Hardt, I. H., & König, W. A. (1994). Preparative enantiomer separation of volatile chiral compounds by gas chromatography on modified cyclodextrins. Journal of Microcolumn Separations, 6(1).

Sources

- 1. Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. lcms.cz [lcms.cz]

- 3. Enantiomeric Separations by HPLC Using Macrocyclic Glycopeptide-Based Chiral Stationary Phases | Springer Nature Experiments [experiments.springernature.com]

- 4. jasco-global.com [jasco-global.com]

- 5. jascoinc.com [jascoinc.com]

- 6. gcms.cz [gcms.cz]

- 7. chromatographyonline.com [chromatographyonline.com]

- 8. hplc.sk [hplc.sk]

- 9. analyticalscience.wiley.com [analyticalscience.wiley.com]

Application Note: Stability Testing of 2-Heptylcyclopentanone in Consumer Product Matrices

Abstract

This application note details the stability profiling of 2-Heptylcyclopentanone (Trade names: Fleuramone, Projasmon P), a critical jasmine/fruity odorant used in consumer goods. While generally robust in standard cosmetic bases (shampoos, lotions), this cycloalkanone exhibits specific sensitivities to oxidative environments (bleach) and extreme pH conditions due to

Chemical Profile & Stability Mechanisms[1][2]

Physicochemical Context

2-Heptylcyclopentanone is a saturated cycloalkanone. Its lipophilic nature (LogP ~3.8) drives its partitioning into the micellar phase of surfactant systems, offering some protection against hydrolysis. However, its chemical structure dictates its degradation pathways.

-

CAS Number: 137-03-1[1]

-

Molecular Formula:

[1][2] -

Odor Profile: Jasmine, Fruity, Herbal, Waxy.[3]

-

Key Reactivity: The carbonyl group (

) activates the

Degradation Pathways

The stability of 2-Heptylcyclopentanone is governed by three primary mechanisms:

-

Base-Catalyzed Enolization: In high pH products (e.g., bar soaps, pH > 9), the

-proton is abstracted, leading to racemization (if chiral) or Aldol condensation with other aldehydes in the fragrance formula. -

Oxidative Cleavage: In the presence of hypochlorite (bleach) or peroxides, the ring is susceptible to cleavage (Baeyer-Villiger type oxidation), destroying the odorant and potentially forming irritating acids.

-

Schiff Base Formation: Reaction with primary amines (e.g., lysine residues in proteins or alkanolamines in detergents) leads to imine formation, causing discoloration.

Stability Logic Diagram

The following diagram illustrates the stress-response pathways for 2-Heptylcyclopentanone.

Figure 1: Degradation pathways of 2-Heptylcyclopentanone under common consumer product stress conditions.

Validated Stability Protocols

These protocols are adapted from ICH Q1A (R2) and IFRA guidelines to serve the specific needs of fragrance ingredients in complex matrices.

Protocol A: Accelerated Thermal Stability (The "Oven Test")

Purpose: To predict shelf-life stability (12 weeks at 45°C

Materials:

-

Glass vials (Amber, Type I borosilicate) with PTFE-lined caps.

-

Consumer Base Matrix (e.g., Unscented Shampoo, pH 5.5).

-

Internal Standard: Dodecane or Benzyl Acetate (must be stable in matrix).

Step-by-Step Workflow:

-

Preparation: Dose 2-Heptylcyclopentanone at 1.0% w/w into the unperfumed base.

-

Critical: Ensure high-shear mixing (2000 RPM, 5 mins) if the base is viscous to ensure micellar encapsulation.

-

-

Aliquot: Dispense 10g samples into amber vials. Fill to minimal headspace to reduce oxidation.

-

Storage:

-

Set A (Stress): Incubator at 45°C ± 2°C .

-

Set B (Control): Refrigerator at 4°C .

-

-

Sampling Points: T=0, 2 weeks, 4 weeks, 8 weeks, 12 weeks.

-

Extraction (at each timepoint):

-

Weigh 1g of sample.

-

Add 9mL Ethyl Acetate (containing 0.1 mg/mL Internal Standard).

-

Vortex for 1 min; Centrifuge at 3000 RPM for 5 min.

-

Inject supernatant into GC-MS.

-

Acceptance Criteria:

-

Recovery > 85% relative to T=0.[3]

-

No formation of lactones (m/z 99, 71 peaks) indicating ring oxidation.

Protocol B: Oxidative Compatibility (Bleach Challenge)

Purpose: To confirm instability in hypochlorite systems (Negative Control).

Workflow:

-

Dose analyte at 0.5% into a 5% Sodium Hypochlorite solution.

-

Store at Room Temperature (25°C).

-

Monitor visually and analytically at 24 hours and 7 days .

-

Expected Result: Rapid loss of analyte (>50% loss in 24h) and chlorination byproducts.

-

Note: This confirms the ingredient is not suitable for bleach-based cleaners.

-

Analytical Methodology

To ensure data integrity, use Gas Chromatography (GC) with Mass Spectrometry (MS) for identification and Flame Ionization Detection (FID) for robust quantification.

Instrument Parameters

| Parameter | Setting | Rationale |

| Column | DB-Wax or HP-5MS (30m x 0.25mm x 0.25µm) | DB-Wax separates polar isomers; HP-5MS is better for general screening. |

| Inlet Temp | 250°C | Sufficient volatilization without thermal degradation. |

| Split Ratio | 50:1 | Prevents column saturation from the 1% dosage. |

| Oven Program | 60°C (1 min) | Slow ramp ensures separation from matrix components (fatty alcohols). |

| Carrier Gas | Helium @ 1.2 mL/min | Constant flow for reproducible retention times. |

| Detection | MS (Scan 35-350 amu) | Monitor parent ion ( |

Data Interpretation Table

| Retention Time (Rel) | Mass Ion (m/z) | Identification | Significance |

| 1.00 | 182, 83, 96 | 2-Heptylcyclopentanone | Target Analyte |

| 0.95 | 180 | 2-Heptylidene cyclopentanone | Oxidation product (Unsaturated) |

| 1.10 - 1.20 | Varies | Schiff Base Conjugates | Reaction with matrix amines |

| < 0.50 | 44, 60 | Carboxylic Acids | Ring cleavage degradation |

References

-

ICH Q1A (R2). Stability Testing of New Drug Substances and Products.

-

[Link]

-

-

IFRA Standards Library . International Fragrance Association.[2][4] (Search for CAS 137-03-1 and related analogs).

-

[Link]

-

-

PubChem. 2-Heptylcyclopentanone (Compound Summary).

-

[Link]

-

-

Cosmetics Europe. Guidelines on Stability Testing of Cosmetic Products.

-

[Link]

-

-

The Good Scents Company.

-

[Link]

-

Sources

Application Note: High-Throughput Screening of Cyclopentanone Derivatives

Introduction: The Cyclopentanone Pharmacophore

Cyclopentanone derivatives (CPDs) represent a "privileged scaffold" in medicinal chemistry, particularly valued for their rigid stereochemistry and ability to display substituents in defined vectors. They are structurally central to prostaglandins, jasmonates, and synthetic chalcone analogues.

However, screening CPD libraries presents unique challenges. Many bioactive CPDs contain

This guide outlines a high-fidelity High-Throughput Screening (HTS) workflow designed to maximize hit quality while rigorously filtering false positives associated with the electrophilic nature of cyclopentanones.

Library Design & Pre-Screening Quality Control

Before valid screening can occur, the physical behavior of the library must be established. CPDs are often highly lipophilic (

Pre-Screening Solubility Protocol (Nephelometry)

Objective: Determine the maximum soluble concentration (MSC) in assay buffer (1% DMSO).

Materials:

-

Laser Nephelometer (e.g., BMG LABTECH NEPHELOstar)

-

96-well clear-bottom plates

-

PBS (pH 7.4)

Procedure:

-

Stock Prep: Prepare 10 mM stocks of CPDs in 100% DMSO.

-

Dilution: Perform a 2-fold serial dilution of the compound in DMSO (10 mM down to 0.1 mM).

-

Transfer: Transfer 2 µL of each DMSO concentration into 198 µL of PBS (Final DMSO: 1%).

-

Incubation: Shake at 600 rpm for 30 minutes at RT.

-

Read: Measure forward light scatter (laser intensity).

-

Analysis: The MSC is defined as the concentration immediately preceding a >10% increase in background scatter.

Critical Insight: Exclude compounds with MSC < 10 µM from the primary screen to prevent "aggregators" from sequestering the enzyme/target, which causes false inhibition.

Core HTS Workflow

The following workflow utilizes acoustic liquid handling to minimize tip-based compound adsorption, a common issue with lipophilic cyclopentanones.

Visualization: HTS Logic Flow

Figure 1: Logical flow for screening cyclopentanone derivatives, emphasizing the critical counter-screen step for chemical reactivity.

Protocol A: Acoustic Liquid Handling

Rationale: Traditional tip-based transfer can result in 5-10% loss of lipophilic compounds due to adsorption to polypropylene tips. Acoustic droplet ejection (ADE) eliminates this variable.

Equipment: Labcyte Echo 550 or equivalent. Source Plate: 384-well LDV (Low Dead Volume) COP plate. Destination Plate: 384-well white opaque tissue culture plate.

Steps:

-

Centrifuge source plate at 1000 x g for 5 minutes to remove bubbles.

-

Calibrate Echo fluid composition to "DMSO" (universal calibration).

-

Transfer 40 nL of 10 mM compound stock to destination wells containing 40 µL of media.

-

Final Concentration: 10 µM.

-

Final DMSO: 0.1% (Ideal for cell-based assays).

-

-

Dispense 40 nL of DMSO into Columns 1 and 2 (Negative Control).

-

Dispense 40 nL of 10 mM Staurosporine (or reference inhibitor) into Columns 23 and 24 (Positive Control).

Protocol B: Primary Screen (Cellular Cytotoxicity)

Many cyclopentanone derivatives (e.g., diarylidenecyclopentanones) target cancer cell proliferation. We utilize a luminescent ATP assay to avoid the optical interference often seen with colored cyclopentanone compounds in colorimetric (MTT) assays.

Assay: CellTiter-Glo® (Promega) or equivalent. Cell Line: HeLa or MCF-7 (common targets for CPDs).

-

Seeding: Dispense 1,000 cells/well in 40 µL media into the destination plate (pre-spotted with compound from Protocol A).

-

Incubation: Incubate for 48 hours at 37°C, 5% CO2.

-

Detection: Add 20 µL of CellTiter-Glo reagent.

-

Lysis: Shake plate orbitally at 900 rpm for 2 minutes.

-

Equilibration: Incubate at RT for 10 minutes to stabilize luminescent signal.

-

Read: Measure Total Luminescence (0.1s integration time).

Data Normalization:

Protocol C: The Critical Counter-Screen (Thiol Reactivity)

The Problem: The

Mechanism:

-

Incubate Compound + GSH.

-

Add Ellman’s Reagent (DTNB).

-

If compound reacts with GSH, less GSH is available to react with DTNB

Reduced Absorbance at 412 nm.

Procedure:

-

Mix: Combine 10 µM Compound + 50 µM GSH in PBS (pH 7.4).

-

Wait: Incubate 60 minutes at RT.

-

Develop: Add 50 µL of 2 mM DTNB solution.

-

Read: Measure Absorbance at 412 nm.

Interpretation Table:

| Result | Interpretation | Action |

| >90% GSH Remaining | Non-reactive | Prioritize (Specific Binder) |

| 50-90% GSH Remaining | Moderate Reactivity | Flag (Potential covalent inhibitor) |

| <50% GSH Remaining | Highly Reactive | Discard (Likely PAINS/Promiscuous) |

Data Analysis & Validation

Quality Metrics

For the screen to be valid, the Z-Factor must be calculated for each plate:

- : Standard deviation of positive/negative controls.

- : Mean of positive/negative controls.

-

Target:

.

Visualization: Hit Triage Logic

Figure 2: Triage logic to filter optical and chemical false positives common in cyclopentanone libraries.

References

-

Biological Activities of Cyclopentenediones. Vacek, J. et al. (2025).[2] ResearchGate.[2] A comprehensive review of the pharmacological potential of the cyclopent-4-ene-1,3-dione skeleton.

-

Assay Interference by Chemical Reactivity. Dahlin, J.L. et al. (2015). NCBI Bookshelf (Assay Guidance Manual). Definitive guide on identifying PAINS and Michael acceptor interference in HTS.

-

Diarylidenecyclopentanone Derivatives as Anticancer Agents. Tamang, N. et al. (2020).[3] Medicinal Chemistry Research. Specific protocols for synthesizing and screening cyclopentanone derivatives against HeLa cells.

-

Automated Liquid Handling for Library Prep. Beckman Coulter Life Sciences. Overview of acoustic and tip-based automation for high-throughput workflows.

-

High-Throughput Screening to Predict Chemical-Assay Interference. Alves, V.M. et al. (2020). Nature Scientific Reports. Analysis of autofluorescence and luciferase inhibition interference in Tox21 libraries.

Sources

Application Note & Protocols: Isotopic Labeling of 2-Heptylcyclopentanone for Metabolic Studies

Abstract: The elucidation of metabolic pathways is a cornerstone of drug development and chemical safety assessment. Understanding how a xenobiotic is absorbed, distributed, metabolized, and excreted (ADME) is critical for evaluating its efficacy and potential toxicity. Isotopic labeling, coupled with mass spectrometry, offers an unambiguous and highly sensitive method to trace the fate of a compound in vitro and in vivo. This document provides a comprehensive guide to the strategic isotopic labeling of 2-Heptylcyclopentanone, a model compound representative of alkylated cyclic ketones found in fragrances and as intermediates in chemical synthesis. We present detailed protocols for the synthesis of ¹³C-labeled 2-Heptylcyclopentanone, its application in in vitro metabolic studies using liver S9 fractions, and the subsequent analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to identify and characterize its metabolites.

Introduction: The Rationale for Isotopic Labeling in Metabolism

Metabolic studies are fundamental to understanding the biotransformation of new chemical entities.[1] The body's enzymatic machinery, primarily in the liver, modifies foreign compounds to facilitate their excretion.[2] These modifications can lead to detoxification or, in some cases, bioactivation to more reactive or toxic species. Therefore, identifying the resulting metabolites is a mandatory step in preclinical safety assessment.

Stable Isotope Labeling (SIL) is a powerful technique where one or more atoms in a molecule are replaced with their heavier, non-radioactive isotopes (e.g., replacing ¹²C with ¹³C or ¹H with ²H).[3] When analyzed by mass spectrometry (MS), the labeled compound and its metabolites will exhibit a characteristic mass shift, making them easily distinguishable from endogenous molecules in a complex biological matrix.[4] This approach significantly simplifies metabolite identification, reduces ambiguity, and enables precise quantification.[4][5]

2-Heptylcyclopentanone serves as an excellent model compound for this guide. Its structure contains two key motifs for metabolic attack: a cyclic ketone and a saturated alkyl chain. Understanding its metabolic fate provides a blueprint for studying a wide range of similar chemical structures.

Strategic Selection of Isotopic Label

The choice of isotope and its position within the molecule is a critical decision that dictates the success of a metabolic study. The ideal labeled compound should be metabolically stable (the label is not lost during biotransformation) and provide a clear, interpretable mass shift.

Key Considerations for Labeling 2-Heptylcyclopentanone:

| Isotope | Position of Label | Rationale & Justification |

| ¹³C | Carbonyl Carbon (C-1) | High metabolic stability: The ketone group may be reduced to a secondary alcohol, but the carbon atom itself is unlikely to be cleaved. Diagnostic Fragment: The carbonyl group is a key feature, and its presence in fragment ions during MS/MS analysis can be confirmed by the +1 Da mass shift. |

| ¹³C | Alpha-Carbon (C-2) | Good metabolic stability: While the adjacent carbonyl can influence reactivity, this position is generally stable. Labeling here helps track the integrity of the cyclopentanone ring. |

| ¹³C | Heptyl Chain (e.g., C-1') | Excellent for tracking chain metabolism: The alkyl side chain is a prime target for oxidation.[6] Labeling the first carbon of the chain ensures that initial hydroxylation events are captured. Placing multiple ¹³C atoms (e.g., ¹³C₂) can provide a larger mass shift for clearer detection.[7] |

| ²H (Deuterium) | Heptyl Chain | Cost-effective synthesis: Deuterated reagents are often more accessible. Caution: Deuterium labels can sometimes be lost through exchange or may exhibit kinetic isotope effects, potentially altering the rate of metabolism. Placing them on a carbon not adjacent to a carbonyl or other activating group is preferred to minimize exchange. |

For this guide, we will focus on labeling the carbonyl carbon (C-1) with a single ¹³C atom . This strategy provides a robust and unambiguous tracer for the core structure of the molecule.

Synthesis of [1- ¹³C]-2-Heptylcyclopentanone

The synthesis of the labeled compound will be achieved through a two-step process: a Dieckmann condensation to form the labeled cyclopentanone ring precursor, followed by alkylation to attach the heptyl chain. This approach allows for the incorporation of the label at a late stage, which is often economically advantageous.

Synthetic Workflow Diagram

Caption: Synthetic route for [1-¹³C]-2-Heptylcyclopentanone.

Detailed Synthesis Protocol

Materials and Reagents:

| Reagent | Supplier | Grade |

| Diethyl [1-¹³C]adipate | Isotope Supplier | >99% ¹³C |

| Sodium Ethoxide (NaOEt) | Chemical Supplier | Reagent Grade |

| Toluene | Chemical Supplier | Anhydrous |

| 1-Bromoheptane | Chemical Supplier | >98% |

| Sodium Hydride (NaH), 60% in oil | Chemical Supplier | Reagent Grade |

| Tetrahydrofuran (THF) | Chemical Supplier | Anhydrous |

| Sodium Hydroxide (NaOH) | Chemical Supplier | Reagent Grade |

| Hydrochloric Acid (HCl), conc. | Chemical Supplier | Reagent Grade |

| Diethyl Ether | Chemical Supplier | ACS Grade |

| Saturated Sodium Bicarbonate | Lab Prepared | |

| Brine | Lab Prepared | |

| Anhydrous Magnesium Sulfate | Chemical Supplier | |

| Silica Gel | Chemical Supplier | 230-400 mesh |

Step 1: Dieckmann Condensation to form Ethyl [5-¹³C]-2-oxocyclopentane-1-carboxylate [8]

-

To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous toluene (250 mL) and sodium ethoxide (1.1 eq).

-

Heat the suspension to reflux with vigorous stirring.

-

Add a solution of Diethyl [1-¹³C]adipate (1.0 eq) in anhydrous toluene (50 mL) dropwise over 2 hours.

-

Continue refluxing for an additional 4 hours. The reaction mixture will become thick and yellowish.

-

Cool the reaction to room temperature and then quench by carefully pouring it over a mixture of ice and concentrated HCl (1.5 eq).

-

Separate the organic layer, and extract the aqueous layer twice with diethyl ether.

-

Combine the organic layers, wash with saturated sodium bicarbonate, then brine. Dry over anhydrous magnesium sulfate.

-

Concentrate the solvent in vacuo to yield the crude β-keto ester, which can be used in the next step without further purification. QC Check: An aliquot can be analyzed by ¹³C-NMR to confirm the incorporation of the label.

Step 2: Alkylation and Decarboxylation

-

In a separate flame-dried flask under inert atmosphere, add the crude β-keto ester from Step 1 dissolved in anhydrous THF (150 mL).

-

Cool the solution to 0 °C in an ice bath.

-

Carefully add sodium hydride (1.2 eq) portion-wise. Allow the mixture to stir for 30 minutes at 0 °C.

-

Add 1-bromoheptane (1.1 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of water. Extract the mixture three times with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Concentrate in vacuo.

-

To the crude alkylated intermediate, add a 10% aqueous solution of NaOH (5 eq) and heat to reflux for 4 hours to hydrolyze the ester.

-

Cool the mixture and acidify with concentrated HCl until pH ~1. Add more concentrated HCl (2 eq) and reflux for another 4 hours to effect decarboxylation.

-

Cool to room temperature, extract three times with diethyl ether.

-

Wash the combined organic layers with water, saturated sodium bicarbonate, and brine. Dry over anhydrous magnesium sulfate.

-

Concentrate in vacuo and purify the crude product by flash column chromatography (e.g., 95:5 Hexanes:Ethyl Acetate) to yield pure [1-¹³C]-2-Heptylcyclopentanone .

-

Final QC: Confirm identity, purity (>98%), and isotopic enrichment by ¹H-NMR, ¹³C-NMR, and high-resolution mass spectrometry (HRMS).

In Vitro Metabolism Protocol

This protocol uses a pooled liver S9 fraction, which contains both microsomal (Phase I) and cytosolic (Phase II) enzymes, providing a broad overview of metabolic pathways. All procedures should adhere to Good Laboratory Practice (GLP) guidelines where applicable.[9][10]

Experimental Workflow

Caption: Workflow for in vitro metabolic stability assay.

Step-by-Step Incubation Protocol

-

Prepare Reagents:

-

Phosphate Buffer: 100 mM Potassium Phosphate, pH 7.4.

-

Cofactor Solution (NADPH regenerating system): Prepare a solution containing NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer. Commercial kits are recommended for consistency.

-

Test Compound Stock: Prepare a 10 mM stock solution of [1-¹³C]-2-Heptylcyclopentanone in acetonitrile or DMSO.

-

-

Incubation Setup:

-

In a microcentrifuge tube, combine phosphate buffer, pooled liver S9 fraction (final protein concentration typically 0.5-1.0 mg/mL), and the cofactor solution.

-

Prepare a negative control incubation without the NADPH regenerating system to check for non-enzymatic degradation.

-

Prepare a T=0 sample by adding the quenching solution (see step 5) before adding the test compound.

-

-

Pre-incubation: Gently mix the tubes and pre-incubate in a shaking water bath at 37°C for 5 minutes to equilibrate the temperature.

-

Initiate Reaction: Add the [1-¹³C]-2-Heptylcyclopentanone stock solution to each tube to achieve a final substrate concentration (e.g., 1-10 µM). Ensure the final solvent concentration is low (<1%) to avoid inhibiting enzymatic activity.

-

Incubation and Sampling: Incubate at 37°C. At designated time points (e.g., 15, 30, 60 minutes), stop the reaction by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard.

-

Sample Processing:

-

Vortex the quenched samples vigorously for 1 minute.

-

Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet the precipitated protein.

-

Carefully transfer the supernatant to a new tube or a 96-well plate for LC-MS/MS analysis.

-

Analytical Methodology and Data Interpretation

LC-MS/MS is the preferred analytical technique due to its sensitivity and specificity.[4] The key to this method is identifying pairs of peaks separated by the mass of the isotopic label(s).

Hypothesized Metabolic Pathways

Based on the structure of 2-Heptylcyclopentanone, several metabolic pathways are plausible:

-

Phase I Reactions:

-

Reduction: The cyclopentanone carbonyl can be reduced to a secondary alcohol.

-

Hydroxylation: The heptyl chain is a likely site for cytochrome P450-mediated hydroxylation, primarily at the terminal (ω) and penultimate (ω-1) positions.[11][12]

-

Oxidation: Further oxidation of the hydroxylated metabolites can lead to ketones or carboxylic acids.

-

-

Phase II Reactions:

-

Glucuronidation: The hydroxylated metabolites can be conjugated with glucuronic acid to form highly water-soluble products.

-

Caption: Hypothesized metabolic pathways for 2-Heptylcyclopentanone.

LC-MS/MS Analysis

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a UHPLC system is recommended.

Typical LC-MS/MS Parameters:

| Parameter | Setting |

| Column | C18 reverse-phase, e.g., 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 5% B to 95% B over 10 minutes |

| Flow Rate | 0.4 mL/min |

| Ionization Mode | Electrospray Ionization (ESI), Positive and Negative |

| Scan Mode | Full Scan (e.g., m/z 100-1000) followed by data-dependent MS/MS |

Data Interpretation: The primary goal is to search the LC-MS data for mass spectral peaks that correspond to the expected metabolites of the unlabeled compound, but shifted by +1 Da due to the ¹³C label.

Expected Mass Shifts for [1-¹³C]-2-Heptylcyclopentanone (Unlabeled MW = 182.29):

| Metabolite | Biotransformation | Expected Labeled Mass (Monoisotopic) | Mass Shift from Parent |

| Parent Compound | - | 183.17 | 0 |

| Reduced Metabolite | + 2H | 185.18 | +2 |

| Hydroxylated Metabolite | + O | 199.16 | +16 |

| Dihydroxylated Metabolite | + 2O | 215.16 | +32 |

| Carboxylic Acid | + 2O - 2H | 213.14 | +30 |

| Glucuronide Conjugate | + O + C₆H₈O₆ | 375.19 | +192 |

Specialized metabolite identification software can automate the search for these characteristic mass shifts and isotopic patterns, greatly accelerating data analysis.

Conclusion

This application note provides a robust framework for the synthesis and metabolic analysis of isotopically labeled 2-Heptylcyclopentanone. The strategic placement of a ¹³C label on the carbonyl carbon offers a stable and reliable tracer to investigate the biotransformation of this alkylated cyclic ketone. The detailed protocols for synthesis, in vitro incubation, and LC-MS/MS analysis serve as a practical guide for researchers in drug metabolism, toxicology, and related fields. By applying these methodologies, scientists can gain crucial insights into the metabolic fate of novel compounds, facilitating informed decisions in the development pipeline.

References

-

Crist, R. M., et al. (2001). Synthesis of isomeric 1,4-[13C]2-labeled 2-ethoxycarbonyl-1,4-diphenylbutadienes. Tetrahedron Letters, 42(4), 619-621. Available at: [Link]

-

Li, J., et al. (2022). Synthesis of 13C-labeled α-Amino Acids via Visible Light-Driven C(sp3)–H Carboxylation with 13C-Formate. ChemRxiv. Available at: [Link]

-

Wikipedia contributors. (2023). Corey–House synthesis. Wikipedia. Available at: [Link]

-

Organic Chemistry Tutor. (n.d.). 29. Synthesis of Cyclopentanone from Adipic Acid. Organic Chemistry Tutor. Available at: [Link]

-

Bio-Rad. (n.d.). List of Metabolic Pathways. BMRB. Available at: [Link]

-

Khan, Y. S., & Sereda, M. K. (2023). Biochemistry, Ketone Metabolism. In StatPearls. StatPearls Publishing. Available at: [Link]

-

Pharmuni. (n.d.). Good Laboratory Practice (GLP) Guidelines. Pharmuni. Available at: [Link]

-

Al-Hadiya, B. (2020). Metabolic-Hydroxy and Carboxy Functionalization of Alkyl Moieties in Drug Molecules: Prediction of Structure Influence and Pharmacologic Activity. Molecules, 25(8), 1937. Available at: [Link]

-

Wikipedia contributors. (2023). Beta oxidation. Wikipedia. Available at: [Link]

-

Bueschl, C., et al. (2013). Isotopic labeling-assisted metabolomics using LC–MS. Analytical and Bioanalytical Chemistry, 405(1), 1-4. Available at: [Link]

-

He, Y., et al. (2018). Experimental and Theoretical Study of Cyclopentanone as a Catalyst for Low Temperature Alkene Oxidation. Publications. Available at: [Link]

-

Lichtenecker, R. J., et al. (2014). Synthesis of aromatic 13C/2H-α-ketoacid precursors to be used in selective phenylalanine and tyrosine protein labelling. Organic & Biomolecular Chemistry, 12(38), 7551-7560. Available at: [Link]

-

Adeva, M., & Souto, G. (2011). Ketones in the Life Sciences – Biochemistry, Metabolism, and Medicinal Significances. ResearchGate. Available at: [Link]

-

LibreTexts Chemistry. (2022). 7.1: An Overview of Metabolic Pathways - Catabolism. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Cyclopentanone synthesis. Available at: [Link]

-

Metabolic Solutions. (n.d.). Good Laboratory Practice GLP. Available at: [Link]

-

BYJU'S. (2020). Corey House Reaction. Available at: [Link]

-

Li, L., & Li, R. (2016). Chemical Isotope Labeling LC-MS for High Coverage and Quantitative Profiling of the Hydroxyl Submetabolome in Metabolomics. Analytical Chemistry, 88(20), 10113-10121. Available at: [Link]

-

Al-Hadiya, B. (2020). Metabolic-hydroxy and carboxy functionalization of alkyl moieties in drug molecules. Preprints.org. Available at: [Link]

-

Wang, Z., et al. (2021). Experimental and kinetic modeling study of cyclopentanone pyrolysis in a jet-stirred reactor. Combustion and Flame, 230, 111438. Available at: [Link]

-

Reddy, D. S. (2023). Biochemistry, Fatty Acid Oxidation. In StatPearls. StatPearls Publishing. Available at: [Link]

-

Dong, M. W. (2023). Good Laboratory Practice (GLP): An Overview for the Analytical Chemist. LCGC International. Available at: [Link]

-

Bueschl, C., et al. (2012). Isotopic labeling-assisted metabolomics using LC–MS. ResearchGate. Available at: [Link]

-

Ashenhurst, J. (2020). Claisen Condensation and Dieckmann Condensation. Master Organic Chemistry. Available at: [Link]

-

Cotter, D. G., et al. (2019). Ketone body metabolism and cardiovascular disease. American Journal of Physiology-Heart and Circulatory Physiology, 316(1), H8-H27. Available at: [Link]

-

LibreTexts Chemistry. (2023). 10.7: Organometallic Coupling Reactions. Available at: [Link]

-

Al-Hadiya, B. (2020). Linking Aromatic Hydroxy Metabolic Functionalization of Drug Molecules to Structure and Pharmacologic Activity. Molecules, 25(6), 1451. Available at: [Link]

-

Delgoda, R., & D'Souza, R. (2023). Biochemistry, Biotransformation. In StatPearls. StatPearls Publishing. Available at: [Link]

-

Wang, J., et al. (2023). Dose-response technique combined with stable isotope tracing for drug metabolite profiling by using high-resolution mass spectrometry. Frontiers in Pharmacology, 14, 1297072. Available at: [Link]

-

Wikipedia contributors. (2023). Ketone bodies. Wikipedia. Available at: [Link]

-

The Organic Chemistry Tutor. (2018). Dieckmann Condensation Reaction Mechanism. YouTube. Available at: [Link]

-

Thompson, K. J., & Piasentin, E. (2019). Metabolic pathway of arachidonic acid via 5-lipoxygenase. ResearchGate. Available at: [Link]

-

Angioni, E., et al. (2023). Gas Chromatography-Mass Spectrometry (GC-MS) Metabolites Analysis in Endometriosis Patients: A Prospective Observational Translational Study. Journal of Clinical Medicine, 12(3), 922. Available at: [Link]

-

European Food Safety Authority. (n.d.). Good Laboratory Practice (GLP). Available at: [Link]

-

Al-Bayati, F. A. (n.d.). THE HYDROXYLATION OF ALIPHATIC SYSTEMS. University of Babylon. Available at: [Link]

-

Grokipedia. (n.d.). Corey–House synthesis. Available at: [Link]

-

Vedantu. (n.d.). Corey House Reaction: Mechanism, Steps & Applications. Available at: [Link]

-

AOCS. (2019). Fatty Acid beta-Oxidation. Available at: [Link]

-

Pharmacy 180. (n.d.). Oxidative Reactions - Biotransformation of Drugs. Available at: [Link]

-

CfPIE. (2024). Understanding Good Laboratory Practice (GLP) Guidelines. Available at: [Link]

-

Organic Reactions. (n.d.). The Dieckmann Condensation. Available at: [Link]

-